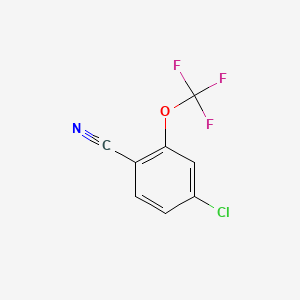

4-Chloro-2-(trifluoromethoxy)benzonitrile

Overview

Description

4-Chloro-2-(trifluoromethoxy)benzonitrile is a chemical compound used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers . The compound appears as a clear light yellow liquid .

Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzonitrile involves several steps. It can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . It is also a key intermediate in the synthesis of fluvoxamine .Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(trifluoromethoxy)benzonitrile is C8H3ClF3NO . Its average mass is 221.564 Da and its monoisotopic mass is 220.985519 Da .Chemical Reactions Analysis

4-Chloro-2-(trifluoromethoxy)benzonitrile participates in various chemical reactions. For instance, it is involved in the nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)benzonitrile is a clear light yellow liquid . It has a molecular weight of 221.57 .Scientific Research Applications

Electrolyte Additives for Lithium Ion Batteries

4-Chloro-2-(trifluoromethoxy)benzonitrile and related compounds are explored in the context of high-voltage lithium-ion batteries. One study found that 4-(Trifluoromethyl)-benzonitrile, a closely related compound, significantly improves the cyclic stability of LiNi0.5Mn1.5O4 cathodes when used as an electrolyte additive. This enhancement results from the formation of a protective film on the cathode, which mitigates electrolyte decomposition and manganese dissolution, thereby preserving the battery's capacity over time (Huang et al., 2014).

Catalysis and Organic Synthesis

The compound's derivatives have been investigated for their potential in catalysis and organic synthesis. For example, rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents demonstrates the utility of trifluoromethoxy-substituted compounds in synthesizing fluorinated organic molecules. This process enables the introduction of fluorine-containing groups into aromatic compounds, which is valuable for developing pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

Polymer Solar Cells

Research on the application of perfluorinated compounds, including 4-chloro-2-(trifluoromethoxy)benzonitrile derivatives, in polymer solar cells (PSCs) has shown promising results. The addition of these compounds as additives in PSCs has been found to improve the power conversion efficiency by enhancing the ordering of polymer chains, increasing absorbance, and facilitating charge mobility within the active layer. This effect highlights the potential of such additives in optimizing the performance of organic photovoltaic devices (Jeong et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used as a key intermediate in various chemical reactions .

Mode of Action

It’s known to participate in certain chemical reactions, such as the nickel-catalyzed arylcyanation reaction of 4-octyne .

Biochemical Pathways

As an intermediate, it likely contributes to the synthesis of more complex molecules in various biochemical pathways .

Result of Action

As an intermediate in chemical reactions, its primary role is likely to contribute to the synthesis of other compounds .

Action Environment

The action of 4-Chloro-2-(trifluoromethoxy)benzonitrile can be influenced by environmental factors. For instance, it should be used only in a well-ventilated area, and contact with moisture should be avoided . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFYDORSLPFPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethoxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

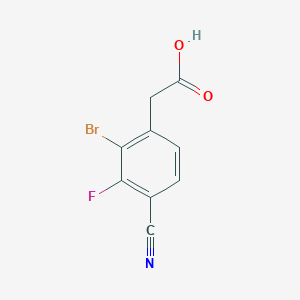

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)

![2-[2-Bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1530318.png)